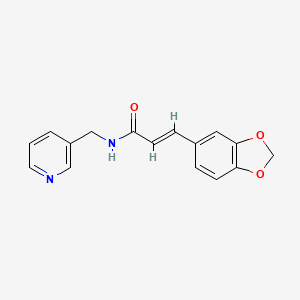
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of amides. This compound features a benzodioxole moiety and a pyridylmethyl group, which are connected through a propenamide linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol through a series of reactions involving protection and cyclization.
Preparation of the Pyridylmethyl Group: The pyridylmethyl group can be introduced through alkylation reactions using pyridine derivatives.
Coupling Reaction: The final step involves coupling the benzodioxole and pyridylmethyl intermediates through a propenamide linkage, often using reagents like acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as high-throughput synthesis techniques, to ensure high yield and purity. Catalysts and automated systems may be employed to streamline the process.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the propenamide linkage, converting it to the corresponding amine.
Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-PYRIDYLMETHYL)-2-PROPENAMIDE: Similar structure but with a different position of the pyridylmethyl group.
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-PYRIDYLMETHYL)-2-PROPENAMIDE: Another positional isomer with the pyridylmethyl group at the 4-position.
Uniqueness
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE is unique due to its specific structural arrangement, which may confer distinct biological activities and chemical reactivity compared to its isomers.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-16(18-10-13-2-1-7-17-9-13)6-4-12-3-5-14-15(8-12)21-11-20-14/h1-9H,10-11H2,(H,18,19)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFCJJWQSQBVOM-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
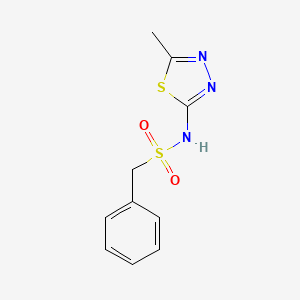
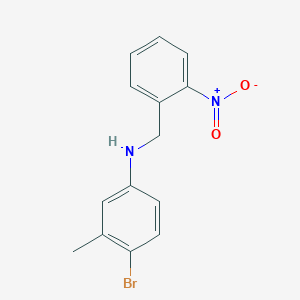
![N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B5726907.png)

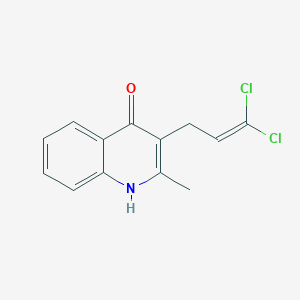

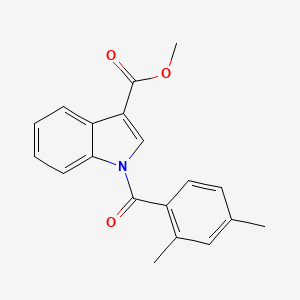
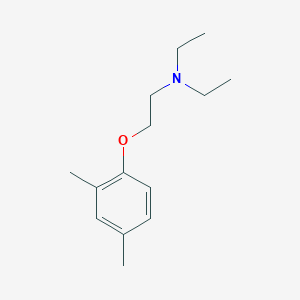
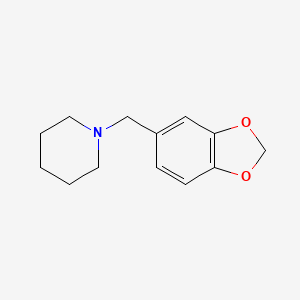
![1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5726951.png)
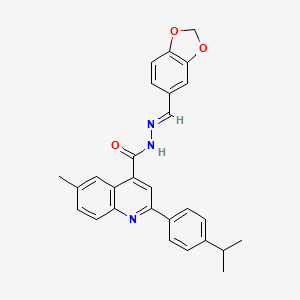
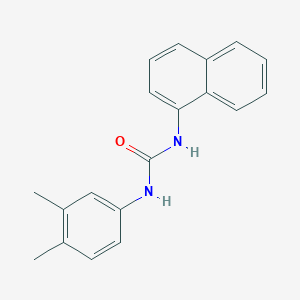
![3-{[(4-METHOXYPHENYL)METHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE](/img/structure/B5726975.png)

